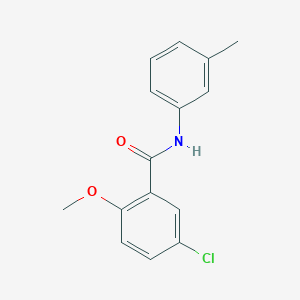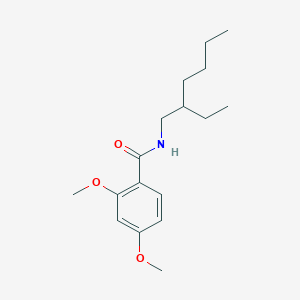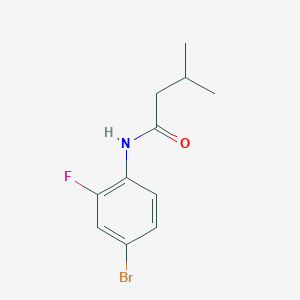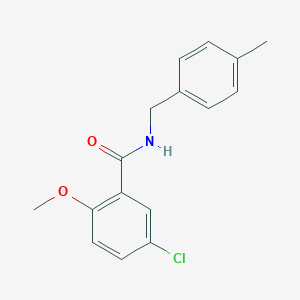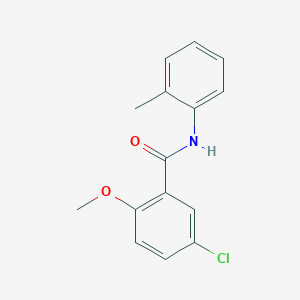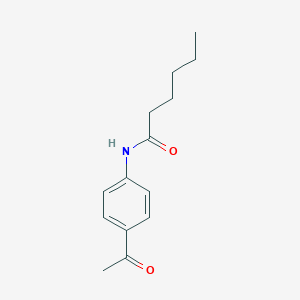
N-(2,4-dimethoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)butanamide, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a member of the phenethylamine family of compounds and is structurally related to other psychoactive substances such as amphetamines and MDMA.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2,4-dimethoxyphenyl)butanamide has been used as a tool to study the role of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
In pharmacology, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use as a drug lead compound. N-(2,4-dimethoxyphenyl)butanamide has been shown to have activity at various receptors, including the serotonin and dopamine receptors, making it a promising compound for the development of new drugs. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of addiction and depression.
In medicinal chemistry, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use in the synthesis of new compounds with improved pharmacological properties. N-(2,4-dimethoxyphenyl)butanamide has been used as a starting material for the synthesis of various analogs, which have been shown to have improved activity and selectivity at various receptors.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)butanamide is not fully understood, but it is believed to involve the modulation of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and reward processing. N-(2,4-dimethoxyphenyl)butanamide has also been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged activity at the synapse.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased body temperature. N-(2,4-dimethoxyphenyl)butanamide has also been shown to induce the release of corticosterone, a stress hormone, and to increase the expression of immediate early genes in the brain, indicating increased neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)butanamide has several advantages for lab experiments, including its high purity and yield, its availability, and its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)butanamide also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)butanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of addiction and depression, and the exploration of its role in neurodegenerative disorders. Furthermore, the study of N-(2,4-dimethoxyphenyl)butanamide may also lead to a better understanding of the role of monoamine neurotransmitters in the brain and their potential as drug targets.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)butanamide involves the reaction of 2,4-dimethoxybenzaldehyde with butanoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using chromatography techniques to obtain pure N-(2,4-dimethoxyphenyl)butanamide. The synthesis of N-(2,4-dimethoxyphenyl)butanamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-10-7-6-9(15-2)8-11(10)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
STRHTWQBIFPACY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



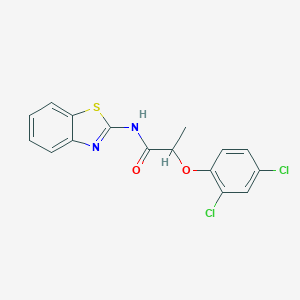
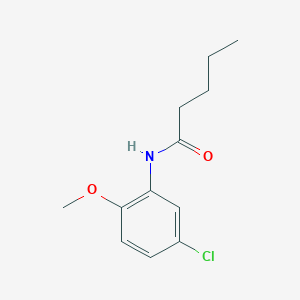
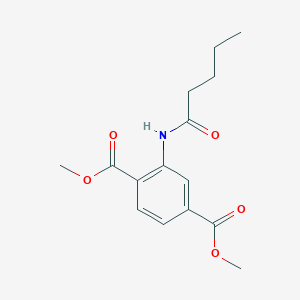
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)

